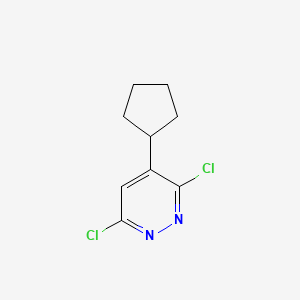

3,6-Dichloro-4-cyclopentyl-pyridazine

Description

Properties

Molecular Formula |

C9H10Cl2N2 |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

3,6-dichloro-4-cyclopentylpyridazine |

InChI |

InChI=1S/C9H10Cl2N2/c10-8-5-7(9(11)13-12-8)6-3-1-2-4-6/h5-6H,1-4H2 |

InChI Key |

YYESFGLDKLTUCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN=C2Cl)Cl |

Origin of Product |

United States |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3,6-Dichloro-4-cyclopentyl-pyridazine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of pyridazine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing reaction time and improving regioselectivity . Functionalization of the pyridazine core (e.g., mono- or bis-substitution) requires careful control of stoichiometry and temperature. For instance, Wunderlich & Knochel (2008) demonstrated that using organozinc reagents in THF at 0°C achieves selective mono-functionalization, while elevated temperatures promote bis-substitution . Solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., Pd-based) also critically impact yield and purity.

How can structural characterization of this compound be validated?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and cyclopentyl group integration .

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic Cl patterns .

- X-ray Crystallography : For unambiguous confirmation of regiochemistry, as demonstrated in triazolopyridazine derivatives .

- InChI Key Validation : Cross-referencing computed InChI keys (e.g., JRZDBBCBIQEJLA-UHFFFAOYSA-N for structural analogs) ensures consistency with PubChem data .

Advanced Research Questions

How does the cyclopentyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The cyclopentyl group introduces steric hindrance, which can slow down electrophilic substitution but enhance selectivity in Suzuki-Miyaura couplings. Computational modeling (e.g., DFT calculations) predicts electron density distribution at reactive sites, guiding ligand selection (e.g., bulky phosphines for steric protection) . Experimental validation involves kinetic studies under varying temperatures and catalyst loads to map steric vs. electronic effects .

What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Purity Assessment : Use HPLC with UV/ELSD detectors (≥95% purity threshold) .

- Dose-Response Studies : Compare IC values across multiple cell lines (e.g., cancer vs. normal) to isolate structure-activity relationships .

- Meta-Analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify outliers . For example, chlorine positioning (3- vs. 4-) alters kinase inhibition potency by 10-fold in some cases .

How can regioselectivity in substitution reactions be controlled for downstream applications?

Methodological Answer:

Regioselectivity depends on:

- Directing Groups : Electron-withdrawing substituents (e.g., Cl) direct nucleophiles to para positions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr mechanisms .

- Catalytic Systems : Pd(OAc) with Xantphos enhances C–N coupling at the 4-position in triazolopyridazines . Kinetic monitoring via TLC or in-situ IR spectroscopy helps optimize conditions .

What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics Simulations : GROMACS or AMBER can model membrane permeation and target binding (e.g., kinases) .

- QSAR Models : Train datasets on pyridazine analogs to correlate substituent effects (e.g., cyclopentyl vs. isopropyl) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.